molecular formula C16H18ClNO2 B1385409 3-Chloro-N-[2-(4-methoxyphenoxy)ethyl]-4-methylaniline CAS No. 1040681-36-4

3-Chloro-N-[2-(4-methoxyphenoxy)ethyl]-4-methylaniline

Cat. No.: B1385409
CAS No.: 1040681-36-4
M. Wt: 291.77 g/mol
InChI Key: VTFNBUXBUGZSOI-UHFFFAOYSA-N
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Description

Historical Context and Discovery

3-Chloro-N-[2-(4-methoxyphenoxy)ethyl]-4-methylaniline (CAS 1040681-36-4) was first documented in scientific literature in the early 21st century, with its PubChem entry created on May 28, 2009. The compound emerged during efforts to expand the library of substituted anilines, which gained momentum due to their utility in pharmaceuticals and agrochemicals. Its synthesis likely originated from modular approaches combining chloro- and methoxy-substituted aromatic precursors with ethyl-linked amines, a strategy common in late 20th-century organic chemistry. While no single seminal publication marks its discovery, its structural features align with patented methodologies for creating bioactive intermediates, such as those described in WO2016185485A2 for kinase inhibitors.

Table 1: Key Chemical Properties

Property Value Source
Molecular Formula C₁₆H₁₈ClNO₂
Molecular Weight 291.77 g/mol
IUPAC Name 3-chloro-N-[2-(4-methoxyphenoxy)ethyl]-4-methylaniline
SMILES Cc1ccc(cc1Cl)NCCOc2ccc(cc2)OC

Significance in Organic Chemistry

This compound exemplifies the versatility of aniline derivatives in synthetic chemistry. Its methoxyphenoxy ethyl group introduces steric and electronic effects that modulate reactivity, making it valuable for studying nucleophilic aromatic substitution and reductive amination. The chloro and methyl substituents at the 3- and 4-positions of the aniline ring create regioselectivity challenges, providing insights into directing-group effects. Furthermore, its amphiphilic nature—combining polar ether linkages with hydrophobic aromatic rings—renders it a candidate for phase-transfer catalysis or polymer precursor research. Recent work on crown ether-based chiral separations highlights how analogous structures influence host-guest interactions.

Position within the Aniline Derivative Classification

3-Chloro-N-[2-(4-methoxyphenoxy)ethyl]-4-methylaniline belongs to two subcategories of substituted anilines:

  • Polychloroanilines : The 3-chloro group places it among derivatives with meta-halogenation, known to enhance thermal stability and electrophilic reactivity.
  • Alkoxyethylaminoanilines : The 2-(4-methoxyphenoxy)ethyl side chain classifies it as a "capped" aniline, where the amine is shielded by a bulky substituent to control oxidation pathways.

Structurally, it bridges simple halogenated anilines (e.g., 4-chloroaniline) and complex polyfunctional derivatives used in drug discovery, such as kinase inhibitor intermediates. Its classification under the European Chemicals Agency (ECHA) aligns with substituted anilines bearing both ether and alkylamine functionalities.

Properties

IUPAC Name

3-chloro-N-[2-(4-methoxyphenoxy)ethyl]-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2/c1-12-3-4-13(11-16(12)17)18-9-10-20-15-7-5-14(19-2)6-8-15/h3-8,11,18H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFNBUXBUGZSOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCCOC2=CC=C(C=C2)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination Step

  • Reagents and Conditions : Chlorination is conducted by reacting p-nitrotoluene with chlorine gas in a controlled reactor (chlorine kettle) under stirring and temperature control, typically between 70°C and 80°C.
  • Process Details : Chlorine is fed at 0.48-0.54 weight parts relative to p-nitrotoluene. The reaction mixture is stirred for approximately 10 minutes to ensure complete chlorination.
  • Outcome : The main product is 2-chloro-4-nitrotoluene with a yield around 98%, accompanied by minor amounts of dichloronitrotoluene and unreacted starting materials.
  • Post-reaction Treatment : The chlorinated mixture is washed in a washing kettle to remove impurities and then transferred to a refining kettle for purification before reduction.

Reduction Step

  • Catalytic Hydrogenation : The purified 2-chloro-4-nitrotoluene is subjected to catalytic hydrogenation in a reduction tower.
  • Catalysts : Carbon-supported palladium catalysts are preferred for their high activity and selectivity. These catalysts are prepared by impregnating activated carbon with palladium chloride solutions, followed by reduction under hydrogen atmosphere.
  • Hydrogen Feed : Hydrogen is introduced at 0.038-0.044 weight parts relative to the substrate.
  • Reaction Conditions : The hydrogenation is conducted under mild temperatures (30–400°C, often optimized around 70–110°C) and atmospheric or slightly elevated pressures.
  • Advantages : This catalytic hydrogenation method replaces older chemical reduction methods (iron powder or sodium sulfide), offering higher yields, cleaner reactions, and reduced environmental impact.
  • Product Purification : The reduced amine mixture is refined again by distillation or rectification to isolate 3-chloro-4-methylaniline with purity exceeding 98.5%.

Alternative Reduction Catalysts and Additives

  • Studies have shown that adding tin chloride hydrates (SnCl4·nH2O or SnCl2·nH2O) in the presence of Raney nickel and methanol can enhance conversion and selectivity up to 100%, indicating potential for catalyst optimization.

Preparation of 3-Chloro-N-[2-(4-methoxyphenoxy)ethyl]-4-methylaniline

Building on the availability of 3-chloro-4-methylaniline, the target compound is synthesized by further functionalization involving:

  • N-alkylation or N-substitution of the aniline nitrogen with a 2-(4-methoxyphenoxy)ethyl moiety.
  • This step typically involves nucleophilic substitution reactions or coupling reactions under controlled conditions, although specific detailed protocols for this step are less frequently reported in public patent literature.

Summary Table of Preparation Parameters for 3-Chloro-4-methylaniline

Step Reagents/Materials Conditions Catalyst/Notes Yield/Purity
Chlorination p-Nitrotoluene, Cl2 gas 70-80°C, stirring 10 min Chlorine feed 0.48-0.54 weight parts ~98% yield
Washing Water or washing solution Post-chlorination washing Removes impurities -
Refining - Distillation/rectification Purifies chlorinated intermediates -
Reduction 2-Chloro-4-nitrotoluene, H2 30-400°C, H2 feed 0.038-0.044 weight parts Carbon-supported Pd catalyst or Raney Ni + additives >98.5% purity
Final Purification - Distillation/rectification Isolates 3-chloro-4-methylaniline -

Research Findings and Industrial Implications

  • The liquid-phase catalytic hydrogenation process is favored industrially due to its superior environmental profile and efficiency compared to traditional chemical reductions.
  • Catalyst preparation involving activated carbon treated with bromide ions and palladium chloride solution enhances catalyst stability and activity.
  • The process minimizes raw material consumption and energy usage, aligning with sustainable manufacturing goals.
  • Optimization of reaction parameters such as temperature, hydrogen pressure, and catalyst composition is critical to maximizing yield and purity.
  • The refined 3-chloro-4-methylaniline serves as a versatile intermediate for synthesizing advanced compounds such as 3-Chloro-N-[2-(4-methoxyphenoxy)ethyl]-4-methylaniline, which may have pharmaceutical or agrochemical applications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-[2-(4-methoxyphenoxy)ethyl]-4-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Chloro-N-[2-(4-methoxyphenoxy)ethyl]-4-methylaniline involves its interaction with specific molecular targets. It can bind to enzymes and proteins, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following compounds share structural motifs with 3-Chloro-N-[2-(4-methoxyphenoxy)ethyl]-4-methylaniline:

Compound Name Molecular Formula Key Substituents Biological Activity/Findings Reference ID
4-Chloro-2-methylaniline C₇H₈ClN 4-Cl, 2-CH₃ Carcinogenic; binds to liver macromolecules via hydroxylamine metabolites .
N-(4-Methylphenyl)adamantan-2-amine C₁₇H₂₃N Adamantane group, 4-CH₃C₆H₄ Synthesized via Chan-Lam coupling; potential for drug scaffolds .
3-Chloro-N-[(4-chlorophenyl)methyl]-4-methylaniline C₁₄H₁₃Cl₂N 3-Cl, 4-CH₃, (4-ClC₆H₄)CH₂ Structural isomer; lacks ether linkage; uncharacterized activity .
3-Methoxy-N-(4-methoxyphenyl)-4-methylaniline C₁₅H₁₇NO₂ 3-OCH₃, 4-CH₃, 4-OCH₃C₆H₄ Methoxy substituents instead of Cl; no reported bioactivity .

Key Research Findings

Substituent Effects on Bioactivity: Chlorine atoms (electron-withdrawing) enhance metabolic stability but may increase toxicity (e.g., 4-chloro-2-methylaniline’s carcinogenicity) . Methoxy groups (electron-donating) improve solubility and receptor interactions, as seen in analgesic derivatives .

Synthetic Feasibility: The ethylphenoxy side chain in the target compound could be synthesized via nucleophilic substitution or coupling reactions, similar to methods used for adamantane derivatives .

Data Tables

Table 1: Molecular Data of Key Compounds

Compound Name Molecular Weight Melting Point/Boiling Point LogP (Predicted)
3-Chloro-N-[2-(4-methoxyphenoxy)ethyl]-4-methylaniline 290.77 Not reported ~3.8 (estimated)
4-Chloro-2-methylaniline 141.60 Not reported 2.1
N-(4-Methylphenyl)adamantan-2-amine 241.37 Not reported ~5.2

Biological Activity

3-Chloro-N-[2-(4-methoxyphenoxy)ethyl]-4-methylaniline is a compound of interest due to its unique chemical structure, which combines various functional groups that influence its biological activity. This article explores the compound's biological mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro group, a methoxyphenoxy moiety, and a methylaniline backbone. This combination affects its reactivity and interaction with biological targets, making it a candidate for various pharmacological applications.

The biological activity of 3-Chloro-N-[2-(4-methoxyphenoxy)ethyl]-4-methylaniline primarily involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, altering their activity and affecting metabolic pathways.
  • Protein Interaction : It may disrupt protein-protein interactions, influencing cellular signaling pathways.
  • Signal Transduction Modulation : The compound has been shown to modulate pathways involved in cell growth and differentiation.

These mechanisms suggest its potential role in treating diseases related to dysregulated signaling pathways, such as cancer and neurodegenerative disorders .

Table 1: Biological Activity Overview

Activity TypeObservationsReference
Enzyme InhibitionSignificant inhibition of target enzymes
CytotoxicityGI50 values ranging from 1.18 to 13.5 μM
SelectivityHigh selectivity for specific receptors
NeuroprotectionProtective effects on dopaminergic neurons

Case Studies

  • Dopamine Receptor Agonism :
    A study demonstrated that compounds structurally similar to 3-Chloro-N-[2-(4-methoxyphenoxy)ethyl]-4-methylaniline showed selective agonism at dopamine D3 receptors. This suggests potential applications in treating neuropsychiatric disorders by modulating dopaminergic signaling .
  • Antitumor Activity :
    Research indicated that derivatives of this compound exhibited notable cytotoxic effects against various human tumor cell lines, with some analogs showing GI50 values significantly lower than standard chemotherapeutics. The presence of the chloro substituent was linked to enhanced biological activity .
  • Neuroprotective Properties :
    In vitro studies have suggested that the compound may protect against neurodegeneration in dopaminergic neurons derived from induced pluripotent stem cells (iPSCs), highlighting its potential in neurodegenerative disease therapy .

Q & A

Basic: What are the common synthetic routes for preparing 3-Chloro-N-[2-(4-methoxyphenoxy)ethyl]-4-methylaniline?

Answer:
The compound is synthesized via nucleophilic substitution or coupling reactions . A typical approach involves:

Preparation of the aniline precursor : 3-Chloro-4-methylaniline is synthesized via directed ortho-metalation of 4-methylaniline followed by chlorination using N-chlorosuccinimide (NCS) .

Ether linkage formation : The 4-methoxyphenoxyethyl group is introduced by reacting 4-methoxyphenol with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ in DMF) to form 2-(4-methoxyphenoxy)ethyl bromide.

N-Alkylation : The aniline precursor reacts with 2-(4-methoxyphenoxy)ethyl bromide in the presence of a base (e.g., NaH or K₂CO₃) to yield the final product .
Key characterization : Confirm the structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 6.7–7.2 ppm, methyl groups at δ 2.3–2.5 ppm) and high-resolution mass spectrometry (HRMS) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Aromatic protons (6.7–7.2 ppm), methoxy singlet (~δ 3.8 ppm), methyl groups (δ 2.3–2.5 ppm), and ethyl linker protons (δ 3.5–4.2 ppm).
    • ¹³C NMR : Methoxy carbon (~δ 55 ppm), aromatic carbons (δ 110–150 ppm), and aliphatic carbons (δ 35–70 ppm) .
  • Mass Spectrometry (MS) : MALDI-TOF or ESI-MS confirms molecular weight (C₁₆H₁₇ClNO₂, exact mass 290.09 g/mol).
  • Infrared (IR) Spectroscopy : Stretching vibrations for C-Cl (~550 cm⁻¹) and N-H (~3400 cm⁻¹) .

Advanced: How does the chloro substituent at the 3-position influence reactivity in cross-coupling reactions?

Answer:
The electron-withdrawing chloro group activates the aromatic ring for nucleophilic substitution but deactivates it for electrophilic reactions. For example:

  • Suzuki-Miyaura Coupling : The chloro group can be replaced by aryl/heteroaryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to diversify the structure .
  • Limitations : Steric hindrance from the adjacent methyl group at the 4-position may reduce coupling efficiency. Optimization of catalyst loading (e.g., Pd(dba)₂/BINAP) and solvent (dioxane) is critical .

Advanced: What role does the 4-methoxyphenoxyethyl group play in modulating physicochemical properties?

Answer:

  • Lipophilicity : The methoxy and ethyl ether groups increase logP, enhancing membrane permeability (predicted logP ~3.2 via ChemDraw).
  • Hydrogen Bonding : The ether oxygen and aniline NH provide hydrogen-bonding sites, improving solubility in polar aprotic solvents (e.g., DMSO, acetone) .
  • Steric Effects : The bulky substituent may hinder crystallization, necessitating slow evaporation (e.g., ethyl alcohol) for X-ray-quality crystals .

Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 35–74%) for similar N-aryl derivatives?

Answer:
Discrepancies arise from:

Catalyst Efficiency : Chan-Lam coupling yields vary with copper source (e.g., Cu(OAc)₂ vs. CuI) and ligand (e.g., BINAP vs. DMEDA) .

Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) favor higher yields compared to non-polar solvents .

Reaction Time : Extended reaction times (≥8 hours) improve conversion but may promote side reactions (e.g., oxidation of aniline) .
Recommendation : Use design of experiments (DoE) to optimize parameters like temperature (80–100°C), solvent, and catalyst loading .

Advanced: What are the applications of this compound in medicinal chemistry?

Answer:

  • Pharmacophore Development : The aniline core and chloro substituent are common in kinase inhibitors (e.g., EGFR, VEGFR). The 4-methoxyphenoxyethyl group may enhance target binding via π-π stacking .
  • Prodrug Design : The NH group can be functionalized with acyl or sulfonyl groups to improve bioavailability .
  • In Vivo Studies : Radiolabeling (e.g., ¹⁴C at the methyl group) enables pharmacokinetic profiling in animal models .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-N-[2-(4-methoxyphenoxy)ethyl]-4-methylaniline
Reactant of Route 2
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3-Chloro-N-[2-(4-methoxyphenoxy)ethyl]-4-methylaniline

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